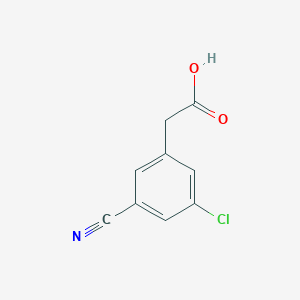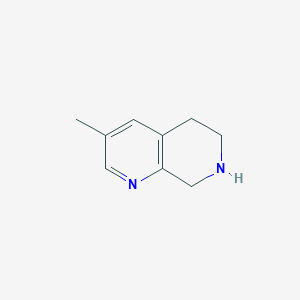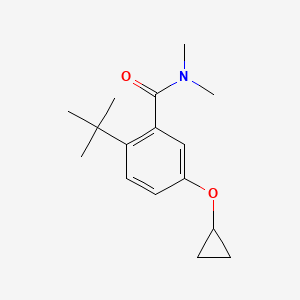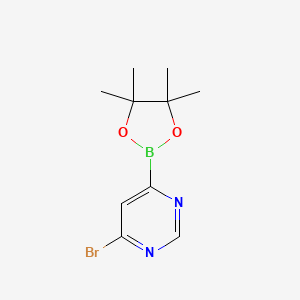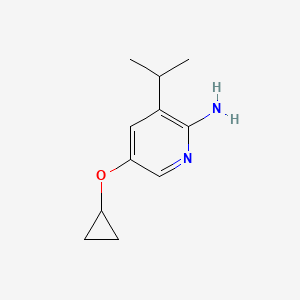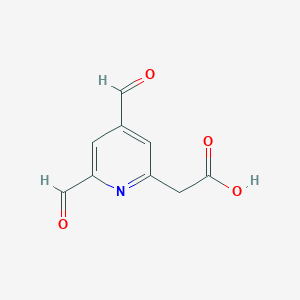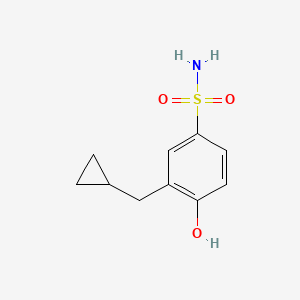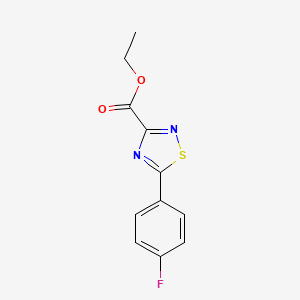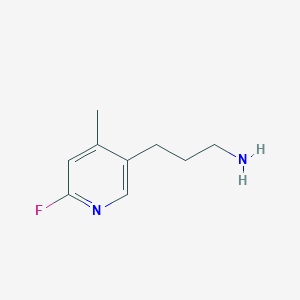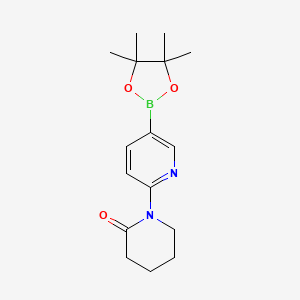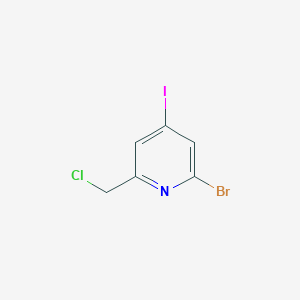
3-Cyclopropoxy-4-(dimethylamino)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-(dimethylamino)picolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-4-(dimethylamino)picolinamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclopropoxy-substituted boronic acid with a dimethylamino-substituted picolinamide precursor.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-4-(dimethylamino)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
3-Cyclopropoxy-4-(dimethylamino)picolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-(dimethylamino)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-4-(dimethylamino)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-(dimethylamino)picolinamide: This compound has a similar structure but differs in the position of the dimethylamino group.
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide: Another analog with variations in the substituents on the picolinamide core.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-(dimethylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)8-5-6-13-9(11(12)15)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
Clé InChI |
STOUWOITINWAIQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


